9-(4-methoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
CAS No.:
Cat. No.: VC15037122
Molecular Formula: C20H18N4O2S
Molecular Weight: 378.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H18N4O2S |
|---|---|
| Molecular Weight | 378.4 g/mol |
| IUPAC Name | 9-(4-methoxyphenyl)-6-thiophen-2-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
| Standard InChI | InChI=1S/C20H18N4O2S/c1-26-14-6-4-12(5-7-14)19-18-15(23-20-21-11-22-24(19)20)9-13(10-16(18)25)17-3-2-8-27-17/h2-8,11,13,19H,9-10H2,1H3,(H,21,22,23) |
| Standard InChI Key | ACFMAPKNFKWXQC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CS4)NC5=NC=NN25 |
Introduction
Synthesis and Preparation
The synthesis of triazoloquinazoline derivatives typically involves multi-step reactions starting from readily available precursors. Common reagents include hydrazine derivatives, aldehydes, and thiophene-based compounds. The synthetic route may involve cyclization reactions, and optimization of reaction conditions such as temperature and pressure can enhance yields and purity.
Biological Activities
While specific data on 9-(4-methoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one is limited, related compounds have shown significant biological activities, including antibacterial and antifungal properties. These activities are believed to result from interactions with specific molecular targets, modulating their activity and leading to various biological effects.
Structural Analogues and Related Compounds
Several compounds share structural similarities with the compound of interest. For example:
Potential Applications in Medicinal Chemistry
The unique combination of functional groups in 9-(4-methoxyphenyl)-6-(thiophen-2-yl)-5,6,7,9-tetrahydro triazolo[5,1-b]quinazolin-8(4H)-one suggests potential applications in medicinal chemistry. Molecular docking studies can predict how this compound binds to specific biological targets, indicating its potential for interacting effectively with various enzymes and receptors.
Future Research Directions
Further research is needed to fully explore the biological activities and potential applications of this compound. This includes detailed molecular docking studies to understand its interaction with biological targets and in vitro experiments to assess its efficacy and safety.
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